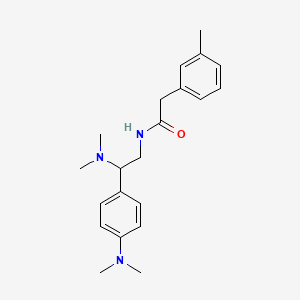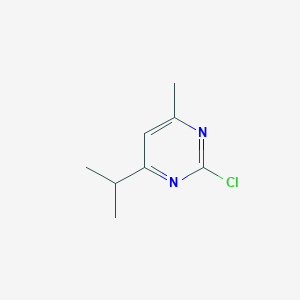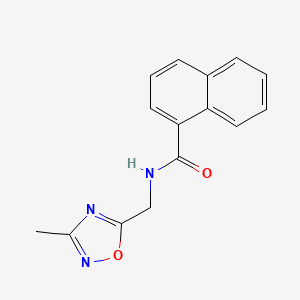
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic building block with the empirical formula C5H9N3O and a molecular weight of 127.14 . It’s a solid substance .
Synthesis Analysis
While specific synthesis information for your compound was not found, similar compounds such as N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine are available for purchase from chemical suppliers, suggesting that synthetic routes exist for these types of structures.Molecular Structure Analysis
The molecular structure of a similar compound, N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, has an empirical formula of C5H9N3O and a molecular weight of 127.14 .Physical And Chemical Properties Analysis
The compound N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a solid . Its empirical formula is C5H9N3O and it has a molecular weight of 127.14 .Applications De Recherche Scientifique
Anticonvulsant Activity
Research on semicarbazones and 1,3,4-oxadiazole derivatives has highlighted their potential in addressing neurological disorders. One study developed novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles to investigate their anticonvulsant activities. These compounds were tested using various seizure models, and some exhibited significant anticonvulsant effects, supporting the four binding site pharmacophoric model hypothesis for anticonvulsant activity (Rajak et al., 2010).
Anticancer and Antimicrobial Properties
A study focusing on the pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggested that some derivatives exhibited moderate inhibitory effects in various assays, indicating potential for anticancer and antimicrobial applications (Faheem, 2018).
Antiviral Activity
The antiviral activity of new substituted 1,3,4-oxadiazole derivatives against HIV-1 was investigated, with several compounds displaying moderate to high antiviral activity. This research contributes to the development of potential HIV treatments (El‐Sayed et al., 2009).
Material Science Applications
A study on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan explored their use as insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and insensitivity towards impact and friction, suggesting their potential in safer energetic material formulations (Yu et al., 2017).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid were examined, indicating that these derivatives can form protective layers on mild steel surfaces, reducing corrosion rates. This study highlights the potential of such compounds in industrial applications to prevent metal corrosion (Ammal et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-17-14(20-18-10)9-16-15(19)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRPBGKOABAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-7-azaspiro[3.6]decane acetate](/img/structure/B2628034.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2628038.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2628039.png)
![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)
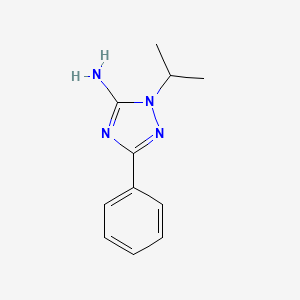
![Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2628044.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
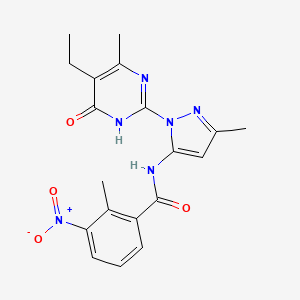
![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)
![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)
